(1R)-1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine
Overview
Description
(1R)-1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine, also known as 1-bromo-3,3,3-trifluoropropan-1-amine, is an organofluorine compound with a wide range of applications. It is a colorless, volatile liquid that is soluble in most organic solvents and has a boiling point of 78°C. It is commonly used in organic synthesis, and has been studied for its potential use in pharmaceuticals, agrochemicals, and biocides.
Scientific Research Applications
Indirect Anodic Oxidation of Amines
Tris(4-bromophenyl)amine serves as an effective electron transfer mediator for the indirect oxidation of amines. This process converts benzyl amines to Schiff bases in excellent yields, demonstrating the compound's role in facilitating selective organic transformations (Pletcher & Zappi, 1989).
Molecular Structure Analysis
Research on N,N,N-Tris[p-(N-oxyl-tert-butylamino)phenyl]amine, synthesized via lithiation of tris(4-bromophenyl)amine, explores the molecular structures and electronic states of novel organic compounds. This study contributes to the understanding of molecular electronics and photophysics (Itoh et al., 2000).
Benzimidazole Synthesis
The reaction of o-bromophenyl isocyanide with primary amines, under copper(I) iodide catalysis, produces 1-substituted benzimidazoles. This synthesis method highlights the compound's utility in creating heterocyclic compounds with potential pharmaceutical applications (Lygin & Meijere, 2009).
Gas Separation Applications
Hyperbranched polyimides synthesized from tris(4-aminophenyl)amine and various dianhydride monomers show promise for gas separation technologies. This research underscores the material's potential in enhancing the efficiency of gas separation membranes (Fang, Kita, & Okamoto, 2000).
Electrophilicity-Nucleophilicity Relations
Using N,N-Dimethyl-4-aminophenyl cation as a probe, the study investigates the reactivity of nucleophiles, contributing to the broader understanding of reaction mechanisms and the design of synthetic strategies (Dichiarante, Fagnoni, & Albini, 2008).
properties
IUPAC Name |
(1R)-1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3N/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4,8H,5,14H2/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQGIGAQJPNZSL-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(F)(F)F)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CC(F)(F)F)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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